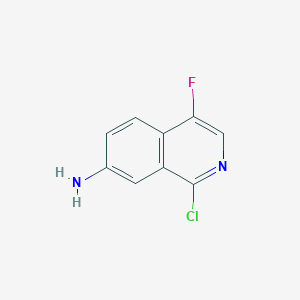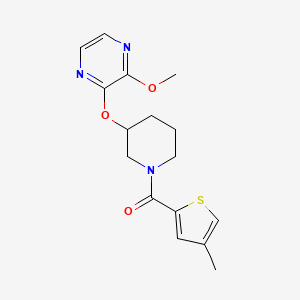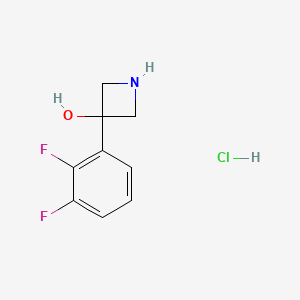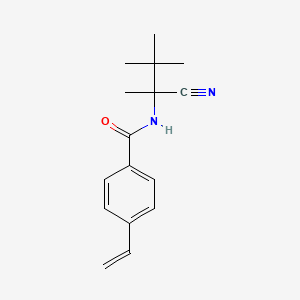
1-Chloro-4-fluoroisoquinolin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-fluoroisoquinolin-7-amine is a chemical compound with the CAS Number: 2248333-60-8 . It has a molecular weight of 196.61 and is typically stored at room temperature . The compound is usually available in powder form .
Synthesis Analysis
The synthesis of amines, such as 1-Chloro-4-fluoroisoquinolin-7-amine, can be achieved through various methods. Some of these methods include the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides with ammonia or other amines, and nucleophilic attack by an azide ion on an alkyl halide .Molecular Structure Analysis
The InChI code for 1-Chloro-4-fluoroisoquinolin-7-amine is1S/C9H6ClFN2/c10-9-7-3-5(12)1-2-6(7)8(11)4-13-9/h1-4H,12H2 . This code provides a specific description of the molecule’s structure. Chemical Reactions Analysis
Amines, like 1-Chloro-4-fluoroisoquinolin-7-amine, can undergo a variety of reactions. Some of these reactions include the reduction of nitriles or amides, S N 2 reactions with alkyl halides, and nucleophilic attack by an azide ion on an alkyl halide .Physical And Chemical Properties Analysis
1-Chloro-4-fluoroisoquinolin-7-amine is a powder that is stored at room temperature . It has a molecular weight of 196.61 .Wissenschaftliche Forschungsanwendungen
Pharmaceuticals
Fluorinated isoquinolines, which include compounds similar to 1-Chloro-4-fluoroisoquinolin-7-amine, are important components of pharmaceuticals . They exhibit various bioactivities, making them essential in pharmaceutical sciences . For example, some isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .
Materials Science
Isoquinolines, including fluorinated ones, exhibit useful physical properties, making them valuable in materials sciences . Their unique characteristics, such as light-emitting properties, make them suitable for use in the development of new materials .
Organic Synthesis
Fluorinated isoquinolines can be used in organic synthesis . Modern synthetic methodologies for fluorinated isoquinolines have been greatly developed . These approaches are presented according to the classification based on the standpoint of organic synthesis .
Fluorescent Probes
Fluorescent probes are sensitive, selective, and non-toxic in detection . Fluorinated isoquinolines, due to their unique optical properties and high sensitivity, can be used in the design and synthesis of fluorescent probes . These probes have applications in various fields such as biomedical, environmental monitoring, and food safety .
Environmental Monitoring
As mentioned above, fluorescent probes designed with fluorinated isoquinolines can be used in environmental monitoring . They can detect specific molecules or molecular activities within cells through fluorescence signals .
Food Safety
Fluorescent probes, which can be designed using fluorinated isoquinolines, also have applications in food safety . They can detect harmful substances or contaminants in food, ensuring its safety .
Wirkmechanismus
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-chloro-4-fluoroisoquinolin-7-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2/c10-9-7-3-5(12)1-2-6(7)8(11)4-13-9/h1-4H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYBZBOXHYEQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NC=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-fluoroisoquinolin-7-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2877288.png)


![4-[2-(Acetylamino)-3-oxobutyl]phenyl acetate](/img/structure/B2877291.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2877292.png)

![3-Benzyl-8-(3,4-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2877294.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2877298.png)
![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877299.png)
![Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2877304.png)

![Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester](/img/structure/B2877307.png)
